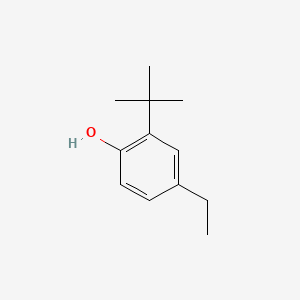

2-tert-Butyl-4-ethylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alc; insol in alkali. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-5-9-6-7-11(13)10(8-9)12(2,3)4/h6-8,13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHCVNIARUXHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044581 | |

| Record name | 2-tert-Butyl-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale brown solid; mp = 28-32 deg C; [MSDSonline] | |

| Record name | 2-t-Butyl-4-ethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

250 °C @ 760 MM HG | |

| Record name | 2-T-BUTYL-4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALC; INSOL IN ALKALI | |

| Record name | 2-T-BUTYL-4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

96-70-8 | |

| Record name | 2-tert-Butyl-4-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-t-Butyl-4-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-4-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-4-ETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P944B16873 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-T-BUTYL-4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

23 °C | |

| Record name | 2-T-BUTYL-4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-tert-Butyl-4-ethylphenol synthesis pathway from 4-ethylphenol

An In-Depth Technical Guide to the Synthesis of 2-tert-Butyl-4-ethylphenol from 4-ethylphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the chemical industry. The primary focus is on the acid-catalyzed Friedel-Crafts alkylation of 4-ethylphenol using tert-butanol as the alkylating agent. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, and a discussion of key process parameters. Furthermore, it includes essential safety information and methods for the purification of the final product. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, providing the scientific foundation and practical knowledge required for the successful synthesis of this compound.

Introduction

Substituted phenols are a critical class of compounds in industrial and pharmaceutical chemistry. Among these, this compound serves as a key intermediate in the synthesis of various commercial products, including antioxidants, stabilizers, and agrochemicals.[1] Its molecular structure, featuring a sterically hindered hydroxyl group due to the bulky ortho-tert-butyl group, imparts unique properties that are leveraged in these applications.

The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of 4-ethylphenol.[2] This electrophilic aromatic substitution reaction offers a direct and efficient route to introduce a tert-butyl group onto the phenol ring. The choice of catalyst and reaction conditions is paramount in controlling the regioselectivity of the reaction and maximizing the yield of the desired product while minimizing the formation of byproducts. This guide will delve into the scientific principles and practical execution of this important transformation.

Reaction Overview and Mechanism

The synthesis of this compound from 4-ethylphenol is a classic example of a Friedel-Crafts alkylation reaction.[3] In this process, 4-ethylphenol is reacted with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of a strong acid catalyst.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Mechanism of Action

The reaction proceeds through an electrophilic aromatic substitution mechanism, which can be broken down into three key steps:

-

Formation of the Electrophile: The strong acid catalyst (e.g., sulfuric acid, H₂SO₄) protonates the hydroxyl group of tert-butanol. This is followed by the loss of a water molecule to form a stable tertiary carbocation (the tert-butyl cation). This carbocation is the active electrophile in the reaction.[4]

-

Electrophilic Attack: The electron-rich aromatic ring of 4-ethylphenol acts as a nucleophile and attacks the tert-butyl carbocation. The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups are both activating and ortho-, para-directing. Since the para position is already occupied by the ethyl group, the electrophilic attack occurs predominantly at one of the ortho positions. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base (such as H₂O or the HSO₄⁻ anion) removes a proton from the carbon atom bearing the new tert-butyl group. This step restores the aromaticity of the ring and regenerates the acid catalyst, yielding the final product, this compound.

Caption: Logical workflow of the Friedel-Crafts alkylation mechanism.

Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound.

Disclaimer: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][6]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-Ethylphenol | 122.16 | 24.4 g | 0.20 |

| tert-Butanol | 74.12 | 16.3 g (20.8 mL) | 0.22 |

| Sulfuric Acid (98%) | 98.08 | 2.0 g (1.1 mL) | 0.02 |

| Toluene | 92.14 | 100 mL | - |

| Sodium Bicarbonate (5% aq.) | 84.01 | 2 x 50 mL | - |

| Brine (saturated NaCl) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-ethylphenol (24.4 g) and toluene (100 mL).

-

Begin stirring the mixture to dissolve the 4-ethylphenol.

-

-

Catalyst and Reagent Addition:

-

In the dropping funnel, combine tert-butanol (16.3 g) and concentrated sulfuric acid (2.0 g). Caution: This mixing is exothermic and should be done slowly and carefully.

-

Add the tert-butanol/sulfuric acid mixture dropwise to the stirred solution of 4-ethylphenol over approximately 30 minutes. The reaction is exothermic, and the temperature may rise. Maintain the reaction temperature between 40-50°C using a water bath if necessary.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 4 hours with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if available.

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), another 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the toluene solvent from the filtrate using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound. Alternatively, purification can be achieved through crystallization from a suitable solvent like hexane.[7][8]

-

Process Optimization and Considerations

-

Catalyst: While sulfuric acid is effective, other catalysts can be used. Homogeneous catalysts like phosphoric acid can be employed. Heterogeneous catalysts such as acidic zeolites, clays, or ion-exchange resins offer advantages in terms of easier separation and recyclability, which is particularly relevant for industrial-scale production.[9][10][11]

-

Temperature: Reaction temperature significantly influences the rate and selectivity. Higher temperatures can lead to the formation of di-alkylated byproducts (e.g., 2,6-di-tert-butyl-4-ethylphenol).[12]

-

Molar Ratio: A slight molar excess of the alkylating agent (tert-butanol) is often used to ensure complete conversion of the 4-ethylphenol. However, a large excess can increase the likelihood of di-alkylation.[12]

-

Byproduct Formation: The primary byproduct is typically 2,6-di-tert-butyl-4-ethylphenol. The formation of this byproduct can be minimized by carefully controlling the stoichiometry of the reactants and the reaction temperature.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the entire procedure in a well-ventilated fume hood.

-

Reagent Handling:

-

4-Ethylphenol: Toxic and corrosive. Avoid skin contact and inhalation.

-

Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.

-

Toluene: Flammable and harmful if inhaled or absorbed through the skin.

-

This compound (Product): Causes severe skin burns and eye damage.[1]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of 4-ethylphenol is a robust and well-established method. The key to a successful synthesis lies in the careful control of reaction parameters such as temperature, catalyst choice, and reactant stoichiometry to maximize the yield of the desired ortho-mono-alkylated product. By following the detailed protocol and adhering to the necessary safety precautions outlined in this guide, researchers can effectively produce this important chemical intermediate for further application in research and development.

References

- tert-Butylation of phenol catalysed by metal exchanged iron pillared montmorillonites. (2005). Journal of Molecular Catalysis A: Chemical.

- Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. (2022). ACS Omega.

- tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide. (2005). Industrial & Engineering Chemistry Research.

- Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p - Ijarse. (n.d.). International Journal of Advanced Research in Science and Engineering.

- Heterogeneous Catalysis for the Liquid-Phase Alkylation of Phenol with Tert-Butyl Alcohol in Solvent-Free Conditions. (2019). ProQuest Dissertations Publishing.

- This compound. (n.d.). PubChem.

- 2,4-Di-tert-butylphenol. (n.d.). Wikipedia.

- Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. (2004). Google Patents.

- Safety Data Sheet: 2,4-Di-tert-butylphenol. (n.d.). Chemos GmbH & Co. KG.

- Method of preparing 2,6-di-tert.butyl-4-methylphenol. (1978). Google Patents.

- 2, 4-di-tert-butylphenol preparation method. (2018). SciSpace.

- Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. (2014). Applied Microbiology and Biotechnology.

- Reduction of o-ethylphenol in m,p-cresol by preferential t-butylation. (1984). Google Patents.

- Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. (2021). ResearchGate.

- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). University of Missouri–St. Louis.

- Friedel-Crafts Alkylation. (n.d.). EduBirdie.

- Proposed pathway for the metabolism of 4-tert-butylphenol by S. fuliginis strain TIK-1. (2016). ResearchGate.

- Hey Phenol- Everyone has their Cross to Bear. (2023). Scientific Update.

- 2,6-Di-tert-butyl-4-ethylphenol. (n.d.). PubChem.

- Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. (2013). Google Patents.

- A process for preparing 2,4-ditertiary butyl phenol. (1998). Google Patents.

- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). University of Wisconsin-River Falls.

- Friedel Crafts. (n.d.). Scribd.

Sources

- 1. This compound | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 3. cerritos.edu [cerritos.edu]

- 4. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Heterogeneous Catalysis for the Liquid-Phase Alkylation of Phenol with Tert-Butyl Alcohol in Solvent-Free Conditions - ProQuest [proquest.com]

- 12. ijarse.com [ijarse.com]

Physicochemical properties of 2-tert-Butyl-4-ethylphenol

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl-4-ethylphenol

Foreword: A Molecule of Industrial Significance

Substituted phenols represent a cornerstone class of compounds in industrial organic chemistry, valued for their versatile reactivity and tailored physical properties. Among these, this compound emerges as a compound of significant interest, primarily serving as a crucial intermediate in the synthesis of high-performance antioxidants and stabilizers.[1] The strategic placement of a sterically hindering tert-butyl group ortho to the hydroxyl moiety, combined with an ethyl group in the para position, imparts a unique combination of reactivity, solubility, and performance characteristics. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering a foundational resource for researchers, process chemists, and drug development professionals. We will delve into its structural and physical characteristics, spectral signature, and the chemical principles governing its synthesis and stability, grounded in established experimental data and validated analytical methodologies.

Molecular Identity and Structural Characteristics

This compound is an alkylated phenol characterized by a molecular formula of C₁₂H₁₈O.[1] Its structure features a benzene ring functionalized with a hydroxyl group, a tert-butyl group at position 2, and an ethyl group at position 4. The bulky tert-butyl group provides significant steric hindrance around the phenolic proton, a key feature that dictates its primary application as a precursor to antioxidants.

Table 1: Compound Identification and Structural Details

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 96-70-8 | [1] |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| SMILES | CCC1=CC(=C(C=C1)O)C(C)(C)C | [1] |

| InChI Key | LZHCVNIARUXHAL-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various chemical processes. These properties are dictated by its molecular structure, particularly the balance between the polar hydroxyl group and the nonpolar alkyl substituents.

Table 2: Summary of Key Physicochemical Data

| Property | Value | Conditions | Reference |

| Physical Description | White to pale brown solid; powder to lump to clear liquid | Ambient | [1][2] |

| Melting Point | 23 - 32 °C | 760 mm Hg | [1] |

| Boiling Point | 250 °C | 760 mm Hg | [1] |

| Flash Point | 113 °C | Closed cup | |

| Water Solubility | Insoluble | Standard | [3] |

| Solvent Solubility | Soluble in alcohol; Insoluble in alkali | Standard | [1] |

| Predicted pKa | 11.68 ± 0.18 | [3] |

The low melting point indicates that this compound can exist as either a solid or liquid at or near room temperature. Its insolubility in water and alkali, coupled with solubility in alcohols, is consistent with its predominantly nonpolar character derived from the substantial alkyl substitution on the phenol ring.[1][3]

Synthesis Pathway: Electrophilic Alkylation

The most probable and industrially relevant method for synthesizing this compound is the Friedel-Crafts alkylation of 4-ethylphenol.[1] This reaction involves the electrophilic substitution of a tert-butyl group onto the aromatic ring, directed to the ortho position by the activating hydroxyl group.

The key to this synthesis is the generation of a tert-butyl carbocation electrophile from a suitable precursor, typically isobutylene, in the presence of an acid catalyst.[1][4]

Reaction Mechanism

-

Electrophile Generation : Isobutylene is protonated by a strong acid catalyst (e.g., sulfuric acid or an acidic zeolite) to form the stable tertiary carbocation.

-

Electrophilic Attack : The electron-rich 4-ethylphenol ring acts as a nucleophile, attacking the tert-butyl carbocation. The hydroxyl group directs the substitution primarily to the ortho position due to both electronic activation and steric considerations.

-

Deprotonation : A base (e.g., water or the conjugate base of the catalyst) removes a proton from the intermediate, restoring aromaticity and yielding the final product.

Caption: Friedel-Crafts alkylation workflow for synthesis.

Analytical Characterization and Spectral Data

Definitive identification and purity assessment of this compound rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for separating the target compound from reaction byproducts and confirming its molecular weight.

Protocol: GC-MS Analysis

-

Sample Preparation : Dissolve a small amount of the sample (approx. 1 mg) in a suitable volatile solvent like dichloromethane or ethyl acetate (1 mL).

-

Injection : Inject 1 µL of the prepared sample into the GC inlet, typically set to 250 °C with a split ratio of 50:1.

-

Chromatographic Separation :

-

Column : Use a standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a phenyl-arylene polymer stationary phase.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry Detection :

-

Ionization : Electron Impact (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Source Temperature : 230 °C.

-

-

Data Analysis : Identify the peak corresponding to this compound and confirm its mass spectrum, paying close attention to the molecular ion peak and characteristic fragmentation patterns (e.g., loss of a methyl group from the tert-butyl moiety).

Caption: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the singlet for the nine equivalent protons of the tert-butyl group, and a broad singlet for the phenolic hydroxyl proton.[5]

-

¹³C NMR : The carbon NMR spectrum will display unique resonances for each carbon atom in a distinct chemical environment, including the four different aromatic carbons, the quaternary and methyl carbons of the tert-butyl group, and the methylene and methyl carbons of the ethyl group.[1][6]

Applications, Safety, and Stability

Industrial Applications

The primary use of this compound is as a chemical intermediate.[1] Its sterically hindered phenolic structure makes it an ideal building block for synthesizing antioxidants, such as 2,2'-Methylenebis(6-t-butyl-4-ethylphenol), which are used to prevent oxidative degradation in polymers, rubbers, and lubricants.[1] The tert-butyl group enhances stability and solubility in organic media, which is crucial for these applications.[7]

Safety and Handling

This compound is classified as a corrosive substance. It is known to cause severe skin burns and serious eye damage.[1]

-

GHS Hazard Classifications : Skin Corrosion 1B, Eye Damage 1.[1]

-

Precautionary Measures : When handling, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Storage : Store in a tightly closed container in a dry, well-ventilated place. It is designated under Storage Class 8A for combustible corrosive hazardous materials.

Reactivity and Degradation

As a phenol, the compound can undergo electrophilic substitution on the aromatic ring. The hydroxyl group is susceptible to oxidation, a property harnessed in its antioxidant applications where it acts as a radical scavenger. While specific degradation pathways for this molecule are not extensively documented, studies on analogous compounds like 2,4-Di-tert-butylphenol suggest that degradation can be initiated by advanced oxidation processes, such as UV/persulfate systems, which generate highly reactive hydroxyl and sulfate radicals.[8] Such processes likely lead to hydroxylation of the aromatic ring and eventual ring-opening as degradation proceeds. Microbial degradation pathways have also been identified for similar phenolic compounds.[9][10]

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 7309, this compound" PubChem, [Link].

- The Good Scents Company. "2,6-di-tert-butyl-4-ethyl phenol" The Good Scents Company, [Link].

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 20087, 2,6-Di-tert-butyl-4-ethylphenol" PubChem, [Link].

- Wikipedia. "2,4-Di-tert-butylphenol" Wikipedia, [Link].

- Chemos GmbH & Co. KG. "Safety Data Sheet: 2,4-Di-tert-butylphenol" Chemos, [Link].

- ResearchGate.

- The Good Scents Company. "2-tert-butyl-4-ethyl phenol" The Good Scents Company, [Link].

- SpectraBase. "this compound - Optional[13C NMR] - Spectrum" SpectraBase, [Link].

- ResearchGate.

- OECD. "SIAM 30, 20-22 April 2010 CAN INITIAL TARGETED ASSESSMENT PROFILE CAS RN 17540-75-9" OECD, [Link].

- Chemsrc. "2,6-di-tert-butyl-4-ethylphenol | CAS#:4130-42-1" Chemsrc, [Link].

- MDPI. "Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans" MDPI, [Link].

- SciSpace.

- Semantic Scholar. "Di-Tert-Butylphenol (2,4 DTBP)

- ResearchGate. "Proposed pathway for the metabolism of 4-tert-butylphenol by S.

- CP Lab Safety. "this compound, 25g, Each" CP Lab Safety, [Link].

- mzCloud. "2 tert Butyl 4 ethylphenol" mzCloud, [Link].

- Semantic Scholar. "Biodegradation of 2,4 - Di-tert-butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment Plant" Semantic Scholar, [https://www.semanticscholar.org/paper/Biodegradation-of-2%2C4-Di-tert-butylphenol-(2%2C4-by-Ramli-Rasik/312011b419d282e34281f623351910d55e8a946d]([Link].

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 31242, 4-Ethylphenol" PubChem, [Link].

Sources

- 1. This compound | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 96-70-8 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound CAS#: 96-70-8 [m.chemicalbook.com]

- 4. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 5. This compound(96-70-8) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-tert-Butyl-4-ethylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-tert-Butyl-4-ethylphenol, a substituted phenol of significant interest in various industrial and research applications, particularly in the realm of drug development and chemical synthesis. This document delves into the physicochemical properties of the molecule that govern its solubility, outlines both qualitative and estimated quantitative solubility profiles in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for the accurate determination of its solubility. The underlying thermodynamic principles of dissolution are discussed to provide a causal understanding of the experimental choices. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for process development, formulation, and optimization.

Introduction: The Critical Role of Solubility

This compound is an organic compound characterized by a phenol ring substituted with a bulky tert-butyl group at the ortho-position and an ethyl group at the para-position. This unique substitution pattern imparts specific physical and chemical properties that influence its application as a chemical intermediate and antioxidant. In the context of pharmaceutical sciences and process chemistry, solubility is a fundamental physicochemical parameter that dictates the bioavailability of a drug substance, influences the choice of reaction and purification solvents, and is critical for the development of stable and effective formulations. A comprehensive understanding of the solubility of this compound in various organic solvents is therefore paramount for its effective utilization.

Physicochemical Properties Governing Solubility

The solubility of a solute in a given solvent is governed by a combination of factors, primarily the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful initial guide, suggesting that substances with similar polarities are more likely to be miscible.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Appearance | White to pale brown solid | [1] |

| Melting Point | 28-32 °C | [1] |

| Boiling Point | 250 °C at 760 mmHg | [1] |

| pKa | ~11.7 (Predicted) | [2] |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 (Estimated) |

The structure of this compound features a polar hydroxyl (-OH) group capable of hydrogen bonding, and a significant nonpolar region comprised of the benzene ring and the alkyl substituents (tert-butyl and ethyl groups). The bulky tert-butyl group ortho to the hydroxyl group can create steric hindrance, potentially influencing its hydrogen bonding capabilities. The overall molecule is predominantly nonpolar, which suggests a higher affinity for organic solvents over aqueous media.

Solubility Profile of this compound

Qualitative Solubility

General solubility principles and available data indicate that this compound exhibits good solubility in a variety of organic solvents and is insoluble in water and alkaline solutions.[1] The insolubility in alkali is noteworthy for a phenol and is likely due to the steric hindrance from the ortho-tert-butyl group, which impedes the deprotonation of the hydroxyl group.

Estimated Quantitative Solubility

While specific data is scarce, an estimation of solubility can be made based on the behavior of structurally similar compounds. For instance, the isomer 4-tert-Butyl-2-ethylphenol has a reported solubility of 32.5 mg/mL in Dimethyl Sulfoxide (DMSO)[3]. This suggests that this compound is also likely to be highly soluble in polar aprotic solvents.

Table 2: Estimated Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The hydroxyl group can hydrogen bond with the solvent. |

| Ethanol | High | Similar to methanol, good potential for hydrogen bonding. | |

| Polar Aprotic | Acetone | High | The carbonyl group can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Medium to High | Good balance of polar and nonpolar characteristics. | |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar aprotic solvent, good for dissolving many organic compounds. | |

| Nonpolar | Toluene | High | The aromatic ring of toluene interacts favorably with the benzene ring of the solute. |

| Heptane | Medium | The alkyl chains of heptane interact with the nonpolar alkyl groups of the solute. | |

| Aqueous | Water | Insoluble | The large nonpolar portion of the molecule dominates, leading to poor hydration. |

It is imperative for researchers to experimentally verify these estimated solubilities for their specific applications, as minor variations in conditions can significantly impact the results.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6][7][8][9] This method involves saturating a solvent with a solute by agitation and then measuring the concentration of the dissolved solute in the resulting solution.

The "Why" Behind the Method: Thermodynamic Principles

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy is related to enthalpy (ΔH) and entropy (ΔS) by the equation:

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH) : This term represents the heat absorbed or released during dissolution. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For many organic solids, this process is endothermic (ΔH > 0), meaning heat is absorbed.

-

Entropy of Solution (ΔS) : This term represents the change in disorder of the system. Typically, the dissolution of a solid into a liquid results in an increase in entropy (ΔS > 0) as the molecules become more randomly distributed.[10]

The shake-flask method aims to achieve a state of thermodynamic equilibrium where the rate of dissolution of the solid is equal to the rate of precipitation, and the Gibbs free energy of the system is at a minimum.

Experimental Workflow Diagram

Sources

- 1. This compound | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Industrial synthesis of 2-tert-Butyl-4-ethylphenol

An In-Depth Technical Guide to the Industrial Synthesis of 2-tert-Butyl-4-ethylphenol

Abstract

This technical guide provides a comprehensive overview of the industrial synthesis of this compound, a key intermediate in the manufacturing of antioxidants and other specialty chemicals. The primary focus is on the most prevalent and economically viable method: the acid-catalyzed Friedel-Crafts alkylation of 4-ethylphenol. This document elucidates the underlying reaction mechanisms, explores various catalytic systems, details optimized process parameters, and provides a generalized industrial-scale protocol. Causality behind experimental choices, process validation, and safety considerations are explained to provide a holistic understanding for researchers, chemists, and drug development professionals.

Introduction and Industrial Significance

This compound (CAS No. 96-70-8) is a substituted phenolic compound with significant industrial utility.[1][2] Its molecular structure, featuring a sterically hindering tert-butyl group ortho to the hydroxyl group, makes it an excellent precursor for high-performance antioxidants, particularly 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol).[1] These antioxidants are critical in stabilizing polymers, elastomers, and synthetic lubricants against thermal and oxidative degradation. The reliable and efficient synthesis of this molecule is therefore paramount.

The core of its industrial production lies in the electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation.[3][4] This guide will dissect this process, offering insights from foundational principles to practical application.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1][5] |

| Appearance | White to pale brown solid | [1] |

| Melting Point | 28-32 °C | [1] |

| Boiling Point | 257-259 °C | Not explicitly found, but inferred from similar compounds. |

| Density | 0.939 g/mL at 25 °C | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

Core Synthesis Pathway: Friedel-Crafts Alkylation

The industrial synthesis of this compound is achieved through the regioselective alkylation of 4-ethylphenol with an isobutylene source.[1] The reaction is an electrophilic aromatic substitution where the electron-rich phenol ring attacks a tert-butyl carbocation, generated in situ from the alkylating agent.

The Alkylating Agent: Isobutylene and Its Precursors

While isobutylene gas is the direct reactant, its handling on an industrial scale presents challenges due to its flammability and gaseous state. Therefore, liquid precursors that can generate the necessary tert-butyl carbocation under reaction conditions are often preferred.[4]

-

tert-Butanol (TBA): In the presence of a strong acid catalyst, TBA is dehydrated to form isobutylene, which then participates in the alkylation. This is a common and effective method.[6][7]

-

Methyl tert-Butyl Ether (MTBE): MTBE can also serve as an alkylating agent over solid acid catalysts, offering another liquid-phase handling advantage.[4][8]

The choice between these agents often depends on cost, availability, and the specific catalytic system employed.

Reaction Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution mechanism, which can be broken down into three key steps:

-

Generation of the Electrophile: The acid catalyst protonates the alkylating agent (e.g., isobutylene or tert-butanol) to form a stable tert-butyl carbocation.

-

Electrophilic Attack: The electron-rich 4-ethylphenol ring, activated by the hydroxyl group, acts as a nucleophile. It attacks the tert-butyl carbocation. The substitution occurs preferentially at the ortho position due to the directing effect of the hydroxyl group and the steric hindrance at the para position already being occupied by the ethyl group.

-

Deprotonation: A proton is eliminated from the intermediate sigma complex (arenium ion) to restore the aromaticity of the ring, yielding the final product, this compound.

Caption: Generalized Industrial Workflow.

Generalized Step-by-Step Protocol

This protocol describes a generalized batch process using a solid acid catalyst.

-

Reactor Charging: A jacketed glass-lined or stainless steel reactor is rendered inert with nitrogen. The solid acid catalyst (e.g., an acid-activated clay or zeolite) is charged into the reactor.

-

Reactant Addition: Molten 4-ethylphenol is added to the reactor, followed by the alkylating agent (e.g., tert-butanol). The molar ratio of 4-ethylphenol to the alkylating agent is a critical parameter, typically ranging from 1:1 to 1:1.5 to control the degree of alkylation.

-

Reaction Execution: The mixture is agitated and heated to the target reaction temperature, typically between 80°C and 140°C. [7][9]The reaction is often run under a slight pressure (e.g., 5-10 bar) to maintain the alkylating agent in the liquid phase and increase reaction rates. [9][10]The reaction progress is monitored by gas chromatography (GC) until the desired conversion of 4-ethylphenol is achieved.

-

Catalyst Removal: Upon completion, the reaction mixture is cooled. The solid catalyst is removed by filtration. The recovered catalyst is then washed with a solvent and prepared for regeneration and reuse. [11]5. Workup: The crude product filtrate is typically washed with a dilute alkaline solution to remove any unreacted phenol and acidic residues, followed by a water wash to neutrality.

-

Purification: The organic layer is separated and subjected to vacuum distillation. This step is crucial for removing unreacted starting materials, the solvent (if used), and any isomeric byproducts (e.g., 2,6-di-tert-butyl-4-ethylphenol). [12]The final product is collected as a specific fraction.

-

Product Handling: The purified this compound, which is a low-melting solid, is flaked or prilled for packaging and storage.

Process Parameters and Optimization

Optimizing reaction conditions is key to maximizing yield and selectivity while minimizing byproduct formation.

| Parameter | Typical Range | Rationale & Impact |

| Temperature | 80 - 140 °C | Higher temperatures increase reaction rate but can lead to dealkylation and byproduct formation. The optimal temperature balances kinetics and selectivity. [9] |

| Pressure | 5 - 20 bar | Maintains reactants in the liquid phase and can influence catalyst activity. [9][10] |

| Molar Ratio (Phenol:Alkene) | 1 : 1.1 to 1 : 1.5 | A slight excess of the alkylating agent drives the reaction to completion but a large excess increases the risk of di-alkylation. |

| Catalyst Loading | 5 - 15 wt% | Higher loading increases reaction rate but adds to cost and complexity of separation. |

Safety and Hazard Management

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage. [1][5]

-

GHS Classification: Skin Corrosion 1B, Eye Damage 1. [1][5]* Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves, safety goggles, a faceshield, and appropriate respiratory protection is required. [5][13]* Handling: Operations should be conducted in well-ventilated areas. [13]Emergency eyewash stations and safety showers must be readily accessible. [13]* Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from strong oxidizing agents. [13]

Conclusion

The industrial synthesis of this compound via Friedel-Crafts alkylation of 4-ethylphenol is a mature and well-understood process. The field has evolved from using problematic homogeneous liquid acids to employing more sustainable and efficient heterogeneous solid acid catalysts. For professionals in chemical research and drug development, a thorough understanding of the reaction mechanism, catalyst function, and process parameters is essential for achieving high-yield, high-purity production in a safe and environmentally responsible manner. Future advancements will likely focus on developing novel catalysts with even greater activity and selectivity, further optimizing this industrially vital synthesis.

References

- Jayashree, S., & Pillai, S. P. (2005). tert-Butylation of phenol catalysed by metal exchanged iron pillared montmorillonites.

- Li, H., et al. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega.

- Sreekumar, K., et al. (2007). tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research, 46(25), 8566-8571.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7309, this compound.

- D'Agostino, C., et al. (2013). Heterogeneous Catalysis for the Liquid-Phase Alkylation of Phenol with Tert-Butyl Alcohol in Solvent-Free Conditions. ProQuest Dissertations Publishing.

- Poman, A. S., et al. (2023). ALKYLATION OF PHENOL USING TERT-BUTANOL OVER MODIFIED CLAY CATALYSTS. Catalysis in Green Chemistry and Engineering, 6(1), 47-59.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,6-Di-tert-butyl-4-ethylphenol.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4-Di-tert-butylphenol.

- The Good Scents Company. (n.d.). Information for 2,6-di-tert-butyl-4-ethyl phenol.

- European Patent Office. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.

- Wikipedia. (n.d.). 2,4-Di-tert-butylphenol.

- Google Patents. (n.d.). WO2017042181A1 - Process for the alkylation of phenols.

- Google Patents. (n.d.). US2831898A - Phenol alkylation process.

- Mishra, R., et al. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Journal of Agricultural and Food Chemistry, 62(26), 6196-6205.

- European Patent Office. (2019). EP3347336B1 - Process for the alkylation of phenols.

- Van de Moesdijk, C. G. M., & Van der Linden, A. C. (1969). The alkylation of phenol with isobutylene. Recueil des Travaux Chimiques des Pays-Bas, 88(7), 845-855.

- Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.

- Wang, Y., et al. (2020). Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. ResearchGate.

- Guo, J. (2018). 2, 4-di-tert-butylphenol preparation method. SciSpace.

- USA Chemical Suppliers. (n.d.). This compound suppliers USA.

Sources

- 1. This compound | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. Heterogeneous Catalysis for the Liquid-Phase Alkylation of Phenol with Tert-Butyl Alcohol in Solvent-Free Conditions - ProQuest [proquest.com]

- 4. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 5. This compound 99 96-70-8 [sigmaaldrich.com]

- 6. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dl.begellhouse.com [dl.begellhouse.com]

- 8. 2, 4-di-tert-butylphenol preparation method (2018) | Guo Jiaoyang [scispace.com]

- 9. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activities of Substituted Phenols

This guide provides an in-depth exploration of the multifaceted biological activities of substituted phenols, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple enumeration of facts, this document delves into the causal relationships between chemical structure and biological function, offering field-proven insights into experimental design and data interpretation.

Introduction: The Versatile Scaffold of Substituted Phenols

Substituted phenols, a broad class of organic molecules characterized by a hydroxyl group attached to a benzene ring bearing additional functional groups, are ubiquitous in nature and synthetic chemistry. Their inherent ability to donate a hydrogen atom or an electron makes them potent antioxidants, but their biological activities extend far beyond this single property. Variations in the type, position, and number of substituents on the phenolic ring give rise to a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This guide will dissect these key biological activities, providing a robust framework for their investigation and potential therapeutic application.

Chapter 1: Antioxidant Activities of Substituted Phenols

The capacity of substituted phenols to neutralize free radicals is a cornerstone of their biological significance. This activity is primarily governed by the hydroxyl group's ability to donate a hydrogen atom, thereby stabilizing reactive oxygen species (ROS).

Mechanism of Action

The antioxidant action of phenols primarily proceeds via two mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching its reactivity. The resulting phenoxyl radical is stabilized by resonance.[1]

-

Single-Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation.[1]

The efficiency of these processes is heavily influenced by the nature and position of the substituents on the aromatic ring.

Structure-Activity Relationship (SAR)

The antioxidant capacity of substituted phenols is not uniform and is dictated by several structural features:

-

Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity.[2] The ortho and para positions of a second hydroxyl group enhance activity due to resonance stabilization of the phenoxyl radical.[3]

-

Electron-Donating Groups: Substituents that donate electrons to the aromatic ring, such as alkyl and methoxy groups, can increase the stability of the phenoxyl radical, thereby enhancing antioxidant potency.[1]

-

Steric Hindrance: Bulky substituents near the hydroxyl group can sometimes enhance antioxidant activity by sterically hindering the phenoxyl radical from participating in further reactions, thus increasing its stability.[4]

Key Experimental Protocols

1. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[5] The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.[5]

Experimental Protocol: ABTS Assay [5][6][7][8][9]

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.[5]

-

Prepare a 2.45 mM potassium persulfate solution in water.

-

To generate the ABTS•+ solution, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]

-

Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[7][9]

-

-

Assay Procedure:

-

Add 10 µL of the test compound (at various concentrations) or standard (e.g., Trolox) to a 96-well plate.[8]

-

Add 190 µL of the diluted ABTS•+ solution to each well.[7]

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage inhibition of absorbance relative to a control (ABTS•+ solution without antioxidant).

-

Plot a standard curve using a known antioxidant like Trolox.

-

Express the antioxidant capacity of the test compounds as Trolox equivalents (TE).

-

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The DPPH• radical has a deep violet color in solution, which fades to yellow upon reduction.

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

-

Assay Procedure:

-

Add 100 µL of the test compound (at various concentrations) or standard to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH• scavenging activity.

-

Determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH• radicals).

-

Data Presentation

| Compound | Substituent(s) | IC50 (µM) - DPPH Assay | TEAC (Trolox Equivalents) - ABTS Assay |

| Phenol | H | >1000 | 0.5 |

| Catechol | 2-OH | 15.2 | 2.1 |

| Guaiacol | 2-OCH3 | 85.6 | 1.2 |

| 4-Methylcatechol | 2-OH, 4-CH3 | 10.8 | 2.5 |

This is example data and will vary based on experimental conditions.

Chapter 2: Antimicrobial Activities of Substituted Phenols

Many substituted phenols exhibit significant activity against a broad spectrum of microorganisms, including bacteria and fungi. Their utility as antimicrobials stems from their ability to disrupt essential cellular structures and functions.

Mechanism of Action

The antimicrobial mechanisms of phenolic compounds are often multifaceted and can include:

-

Membrane Disruption: Phenols can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability.[10] This can lead to the leakage of intracellular components and ultimately cell death.[10]

-

Enzyme Inhibition: The hydroxyl group of phenols can form hydrogen bonds with active sites of enzymes, leading to their inactivation.[11]

-

Inhibition of Nucleic Acid Synthesis: Some phenolic compounds can interfere with the synthesis of DNA and RNA.[11][12]

-

Disruption of Energy Metabolism: Phenols can uncouple oxidative phosphorylation, disrupting ATP synthesis.[12]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of substituted phenols is influenced by:

-

Lipophilicity: An optimal balance of hydrophilicity and lipophilicity is crucial for antimicrobial activity. Increased lipophilicity, often conferred by alkyl substituents, can enhance the compound's ability to penetrate the microbial cell membrane.[12]

-

Position of Substituents: The relative position of substituents can affect the molecule's interaction with the cell membrane and intracellular targets.

-

Number of Hydroxyl Groups: While multiple hydroxyl groups can enhance antioxidant activity, they may decrease antimicrobial efficacy by reducing lipophilicity.[11]

Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]

Experimental Protocol: Broth Microdilution MIC Assay [13][14][15][16]

-

Preparation of Inoculum:

-

Culture the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a standardized density (e.g., approximately 5 x 10^5 CFU/mL).[13]

-

-

Preparation of Test Compound Dilutions:

-

Inoculation and Incubation:

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

-

Visualization of Experimental Workflow

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Chapter 3: Anticancer Activities of Substituted Phenols

A growing body of evidence highlights the potential of substituted phenols as anticancer agents. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Mechanisms of Action and Signaling Pathways

Substituted phenols can exert their anticancer effects through various mechanisms:

-

Induction of Apoptosis: Many phenolic compounds can trigger programmed cell death in cancer cells by activating intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.

-

Inhibition of Angiogenesis: Some phenols can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Modulation of Signaling Pathways:

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.[17] While activation of Nrf2 is generally considered protective in normal cells, some phenolic compounds can act as Nrf2 inhibitors in cancer cells, sensitizing them to chemotherapy.[17] Conversely, other phenols activate Nrf2, which can be a chemopreventive mechanism.[18][19][20]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer progression.[21][22] Many phenolic compounds have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes in cancer cells.[21][22][23][24]

-

Key Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[25][26]

Experimental Protocol: MTT Assay [25][26][27][28][29]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the substituted phenol for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to an untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualization of Key Signaling Pathways

Caption: Activation of the Nrf2 signaling pathway by substituted phenols.

Chapter 4: Anti-inflammatory Activities of Substituted Phenols

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Substituted phenols can modulate inflammatory responses through their interaction with key inflammatory mediators and signaling pathways.[30]

Mechanism of Action

The anti-inflammatory effects of substituted phenols are attributed to their ability to:

-

Inhibit Pro-inflammatory Enzymes: Phenolic compounds can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[24]

-

Suppress Cytokine Production: They can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[31]

-

Modulate Inflammatory Signaling Pathways: As mentioned previously, the inhibition of the NF-κB pathway is a key mechanism by which phenols exert their anti-inflammatory effects.[24][32] They can prevent the phosphorylation and degradation of IκB, the inhibitory protein of NF-κB, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[21][22]

Key Experimental Protocols

1. Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The Griess reaction is used to quantify nitrite, a stable metabolite of NO.[33][34]

Experimental Protocol: Griess Assay for Nitric Oxide [33][34][35][36][37]

-

Cell Culture and Treatment:

-

Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the substituted phenol for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Griess Reaction:

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).[35]

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[35]

-

Incubate for another 5-10 minutes at room temperature.

-

-

Measurement and Analysis:

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

ELISA is a highly sensitive and specific method for quantifying the levels of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.[38]

Experimental Protocol: Sandwich ELISA [38][39][40][41]

-

Plate Coating:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[39]

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

-

Sample Incubation:

-

Add cell culture supernatants or standards to the wells and incubate for 2 hours at room temperature.

-

-

Detection Antibody:

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 2 hours.

-

-

Enzyme Conjugate and Substrate:

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20 minutes.

-

Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

-

-

Measurement and Analysis:

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[41]

-

Generate a standard curve to quantify the cytokine concentration in the samples.

-

Visualization of the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by substituted phenols.

References

- Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed.

- Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. PMC.

- Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. MDPI.

- Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.

- Natural phenolic compounds target NF-κB and NLRP3 pathways. Some... ResearchGate.

- Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. MDPI.

- Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. MDPI.

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Frontiers.

- Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. PMC.

- Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. PMC.

- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.

- 4.6. Nitric Oxide Assay. Bio-protocol.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

- Full article: Phenolic compounds: Natural alternative in inflammation treatment. A Review. Taylor & Francis Online.

- Future Antimicrobials: Natural and Functionalized Phenolics. PMC.

- ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.

- Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. PMC.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.

- CYTOKINE ELISA. Bowdish Lab.

- Cell Viability Assays. NCBI Bookshelf.

- Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. PMC.

- Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. MDPI.

- Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PMC.

- Antimicrobial activity of individual phenolic compounds, some examples. ResearchGate.

- Detection and Quantification of Cytokines and Other Biomarkers. PMC.

- Minimal Inhibitory Concentration (MIC). protocols.io.

- ABTS Antioxidant Assay Kit. Zen-Bio.

- Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. National Institutes of Health.

- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers.

- Anti-inflammatory activities of phenolic compounds. ResearchGate.

- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.

- The Synergistic effects on Nrf2 of phenolic compounds associated with other anticancer agents. ResearchGate.

- Minimum inhibitory concentration. Wikipedia.

- POLYPHENOLS AND NF-κB SIGNALING PATHWAY IN CANCER CELLS AND ACTIVATED MACROPHAGES. Rakyat Biologi.

- Synthesis and evaluation of new phenolic-based antioxidants: Structure–activity relationship. ResearchGate.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. The world's largest collection of open access research papers.

- The Structure–Antioxidant Activity Relationship of Ferulates. PMC.

- Protocol Griess Test. protocols.io.

- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC.

- Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate.

Sources

- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. zen-bio.com [zen-bio.com]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 15. protocols.io [protocols.io]

- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 17. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. broadpharm.com [broadpharm.com]

- 27. clyte.tech [clyte.tech]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

- 31. mdpi.com [mdpi.com]

- 32. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 33. 4.6. Nitric Oxide Assay [bio-protocol.org]

- 34. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]

- 35. resources.rndsystems.com [resources.rndsystems.com]

- 36. sigmaaldrich.com [sigmaaldrich.com]

- 37. Protocol Griess Test [protocols.io]

- 38. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Cytokine Elisa [bdbiosciences.com]

- 40. Cytokine Elisa [bdbiosciences.com]

- 41. bowdish.ca [bowdish.ca]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-tert-Butyl-4-ethylphenol

Introduction: Understanding the Molecule and Its Associated Risks

2-tert-Butyl-4-ethylphenol is a substituted phenol that serves as a crucial intermediate in the synthesis of more complex molecules, including antioxidants and other specialty chemicals.[1][2] Its unique structural characteristics, featuring both a bulky tert-butyl group and an ethyl group on the phenolic ring, impart specific reactivity and physical properties that necessitate a thorough understanding of its safe handling and potential hazards. This guide is intended for researchers, scientists, and drug development professionals who may work with this compound, providing a comprehensive overview of its hazard profile, appropriate handling procedures, and emergency response protocols. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.

Physicochemical Properties and Their Safety Implications

A foundational element of safe chemical handling is a comprehensive understanding of a substance's physical and chemical properties. These parameters directly influence storage requirements, handling techniques, and the appropriate response to unforeseen incidents.

| Property | Value | Implication for Safe Handling | Source |

| Molecular Formula | C₁₂H₁₈O | Provides context for its chemical reactivity and potential combustion byproducts. | [1] |

| Molecular Weight | 178.27 g/mol | Essential for accurate molar calculations in experimental setups. | [1] |

| Appearance | White to pale brown solid | Its solid state at room temperature influences handling procedures to avoid dust generation. | [1] |

| Melting Point | 28-32 °C | The low melting point suggests that it may become liquid in warm environments, altering spill response procedures. | [1] |

| Boiling Point | Not explicitly available for this compound. For the related compound 2,4-Di-tert-butylphenol: 263.5 °C. | A high boiling point indicates low volatility at ambient temperatures, reducing the risk of inhalation exposure under normal conditions. | [3] |

| Flash Point | For the related compound 2-tert-Butyl-4-methylphenol: 113 °C (closed cup) | A relatively high flash point suggests it is not highly flammable, but it will burn if exposed to a significant ignition source. | [4] |

| Solubility | Insoluble in water. | Spills in or near waterways pose a significant environmental hazard, and cleanup procedures must prevent runoff. | [3] |

Hazard Identification and Toxicological Profile